molecular formula C7H8FNO3S B2717581 6-Methoxy-2-methylpyridine-3-sulfonyl fluoride CAS No. 2305255-20-1

6-Methoxy-2-methylpyridine-3-sulfonyl fluoride

Cat. No.: B2717581
CAS No.: 2305255-20-1
M. Wt: 205.2
InChI Key: DUXYUVMPCVHTBJ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound is known for its unique structure, which includes a methoxy group, a methyl group, and a sulfonyl fluoride group attached to a pyridine ring. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylpyridine-3-sulfonyl fluoride typically involves the reaction of 6-methoxy-2-methylpyridine with a sulfonyl fluoride reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylpyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Palladium Catalysts: For coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Methoxy-2-methylpyridine-3-sulfonyl fluoride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism by which 6-Methoxy-2-methylpyridine-3-sulfonyl fluoride exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl fluoride group, which makes it a potent electrophile.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methylpyridine-3-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.

    2-Methylpyridine-3-sulfonyl fluoride: Lacks the methoxy group, affecting its reactivity and applications.

    6-Methoxy-2-methylpyridine-3-sulfonamide: Contains a sulfonamide group, leading to different chemical properties and uses.

Uniqueness

6-Methoxy-2-methylpyridine-3-sulfonyl fluoride is unique due to the presence of both a methoxy group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

6-methoxy-2-methylpyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-5-6(13(8,10)11)3-4-7(9-5)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXYUVMPCVHTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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